N1-(2-chlorophenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide

ROMK channel inhibition Potassium channel Diuretic pharmacology

N1-(2-chlorophenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide (CAS 941996-85-6) is a synthetic oxalamide derivative featuring a 2-chlorophenyl group at the N1 position and a bulky, lipophilic 2-morpholino-2-(naphthalen-1-yl)ethyl substituent at the N2 position. This compound belongs to a class of small molecules investigated as inhibitors of the renal outer medullary potassium (ROMK, Kir1.1) channel, a target of interest for novel diuretic and antihypertensive therapies.

Molecular Formula C24H24ClN3O3
Molecular Weight 437.92
CAS No. 941996-85-6
Cat. No. B2763356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-chlorophenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide
CAS941996-85-6
Molecular FormulaC24H24ClN3O3
Molecular Weight437.92
Structural Identifiers
SMILESC1COCCN1C(CNC(=O)C(=O)NC2=CC=CC=C2Cl)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C24H24ClN3O3/c25-20-10-3-4-11-21(20)27-24(30)23(29)26-16-22(28-12-14-31-15-13-28)19-9-5-7-17-6-1-2-8-18(17)19/h1-11,22H,12-16H2,(H,26,29)(H,27,30)
InChIKeyHLXQYROWFBPJQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-Chlorophenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide (CAS 941996-85-6): Structural Classification & Procurement Context


N1-(2-chlorophenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide (CAS 941996-85-6) is a synthetic oxalamide derivative featuring a 2-chlorophenyl group at the N1 position and a bulky, lipophilic 2-morpholino-2-(naphthalen-1-yl)ethyl substituent at the N2 position . This compound belongs to a class of small molecules investigated as inhibitors of the renal outer medullary potassium (ROMK, Kir1.1) channel, a target of interest for novel diuretic and antihypertensive therapies [1]. Its molecular weight is 437.92 g/mol, and it carries the InChIKey HLXQYROWFBPJQU-UHFFFAOYSA-N .

Why In-Class Oxalamide ROMK Inhibitors Cannot Simply Replace N1-(2-Chlorophenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide


Within the oxalamide ROMK inhibitor series, minor structural modifications yield substantial differences in potency, selectivity, and pharmacokinetic behavior. The presence of the naphthalen-1-yl group at the morpholinoethyl position distinguishes this compound from simpler N1-(2-chlorophenyl)-N2-(2-morpholinoethyl)oxalamide analogs (e.g., CAS 341006-68-6) that lack the naphthalene substituent . In the ROMK patent family, the nature of the aryl/heteroaryl group attached to the morpholine nitrogen is a critical determinant of Kir1.1 inhibitory activity, with naphthalene-containing examples consistently demonstrating sub-100 nM IC50 values across multiple assay formats [1]. Substitution with smaller or more polar groups typically results in significant potency losses, making compound interchange unreliable without confirmatory head-to-head testing [1].

Quantitative Differentiation Evidence for N1-(2-Chlorophenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide


ROMK (Kir1.1) Inhibitory Potency: Naphthalene-Morpholino vs. Des-Naphthalene Analogs

In the Merck ROMK inhibitor patent series (US9073882B2), compounds bearing a naphthalen-1-yl substituent on the morpholinoethyl scaffold exhibit ROMK1 IC50 values in the 30–110 nM range, whereas analogs with smaller or absent aryl groups on this position typically show IC50 values exceeding 500 nM or are inactive [1]. Our target compound, N1-(2-chlorophenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide, incorporates the critical naphthalen-1-yl pharmacophore and is structurally positioned within this high-potency cluster. In contrast, the des-naphthalene analog N1-(2-chlorophenyl)-N2-(2-morpholinoethyl)oxalamide (CAS 341006-68-6, MW 311.76) lacks the key hydrophobic anchor and is predicted to exhibit substantially reduced ROMK1 affinity based on structure-activity trends described in the patent [1].

ROMK channel inhibition Potassium channel Diuretic pharmacology

Molecular Weight and Lipophilicity Differentiation from N1-(2-chlorophenyl)-N2-(2-morpholinoethyl)oxalamide

The naphthalen-1-yl group in N1-(2-chlorophenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide (MW 437.92 g/mol) adds approximately 126 Da of molecular weight compared to its closest des-naphthalene analog N1-(2-chlorophenyl)-N2-(2-morpholinoethyl)oxalamide (CAS 341006-68-6, MW 311.76) . This structural difference translates into a significantly higher calculated logP (estimated increase of ~1.5–2.0 log units based on the naphthalene contribution), which directly impacts membrane permeability, plasma protein binding, and the compound's ability to access the ROMK channel binding site within the lipid bilayer [1].

Physicochemical properties Lipophilicity Drug-likeness

Structural Differentiation from 2-Phenylmorpholino Analog (CAS 954004-35-4)

N1-(2-chlorophenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide differs from N1-(2-chlorophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide (CAS 954004-35-4, MW 387.9) in two key aspects: (i) the naphthalen-1-yl group replaces a phenyl substituent on the morpholine ring, and (ii) the naphthalene is attached directly to the ethyl linker rather than to the morpholine core . In the ROMK patent series, attachment of the lipophilic aryl group via a flexible ethyl linker is the preferred topology for achieving potent channel blockade; morpholine-core substitution patterns are not represented among the high-potency examples [1].

Structure-activity relationship Morpholine substitution ROMK selectivity

Regulatory and Safety Profile: REACH Status

According to the European Chemicals Agency (ECHA) Substance Infocard, N1-(2-chlorophenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide is listed in the C&L (Classification and Labelling) Inventory, indicating that a harmonized classification or notified classification exists for this substance [1]. This regulatory visibility distinguishes it from many closely related research oxalamides (e.g., CAS 341006-68-6 and CAS 954004-35-4) for which no ECHA C&L entries were identified in this search [2]. The presence of regulatory data enables more informed safety assessments and facilitates compliance in procurement workflows.

REACH registration Regulatory compliance Laboratory safety

Recommended Application Scenarios for N1-(2-Chlorophenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide (CAS 941996-85-6)


ROMK (Kir1.1) Channel Pharmacology Studies Requiring Nanomolar Potency

This compound is most appropriately deployed as a tool compound for ROMK channel inhibition studies where nanomolar potency is required. The naphthalen-1-yl pharmacophore is a critical determinant of ROMK1 affinity, as evidenced by the IC50 range of 30–110 nM observed for structurally analogous compounds in the US9073882B2 patent series [1]. Researchers studying renal potassium handling, diuretic mechanisms, or hypertension models should prioritize this compound over des-naphthalene analogs that lack the key hydrophobic anchor necessary for potent channel blockade.

Structure-Activity Relationship (SAR) Studies on Oxalamide-Based ROMK Inhibitors

The 2-chlorophenyl oxalamide core combined with the naphthalene-morpholinoethyl substituent makes this compound a valuable reference point for SAR exploration. Its activity can be benchmarked against analogs with modified aryl groups (e.g., 3-chloro-4-fluorophenyl or isoxazol-3-yl replacements at N1) to systematically map the pharmacophore requirements for ROMK inhibition . Procurement should include the des-naphthalene analog (CAS 341006-68-6) as a negative control to definitively demonstrate the naphthalene contribution.

In Vitro Diuretic and Natriuretic Mechanism-of-Action Profiling

Given the established role of ROMK channels in kidney function and sodium handling [1], this compound is suited for in vitro assays investigating diuretic and natriuretic mechanisms. The compound's physicochemical profile (MW 437.92, moderate-to-high lipophilicity) is consistent with cell-permeable ROMK inhibitors, supporting its use in cellular flux assays (thallium or rubidium efflux) in HEK293 or CHO cells expressing human Kir1.1 [1].

Procurement for Academic or Industrial ROMK Drug Discovery Programs

For procurement officers sourcing ROMK inhibitor tool compounds, this oxalamide derivative represents the structurally validated naphthalene-morpholinoethyl topology that has demonstrated consistent sub-100 nM activity in Merck's patent series [1]. Its ECHA C&L Inventory listing provides regulatory transparency [2], facilitating compliant acquisition. Scientific teams should verify the compound's specific ROMK1 IC50 in their own assay system, as the quantitative data cited herein are derived from structurally related patent examples rather than from a published direct assay of this exact CAS number.

Quote Request

Request a Quote for N1-(2-chlorophenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.